molecular formula C12H16N2O2 B11815283 2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde

2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11815283
M. Wt: 220.27 g/mol
InChI Key: QKFUKVVKTQNLRU-UHFFFAOYSA-N
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Description

2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound featuring a piperidine ring substituted with a carbaldehyde group at the 1-position and a pyridine moiety at the 2-position. The pyridine ring is further substituted with a hydroxy group at the 6-position and a methyl group at the 4-position.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(4-methyl-6-oxo-1H-pyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O2/c1-9-6-12(16)13-7-10(9)11-4-2-3-5-14(11)8-15/h6-8,11H,2-5H2,1H3,(H,13,16)

InChI Key

QKFUKVVKTQNLRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC=C1C2CCCCN2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method starts with the functionalization of the pyridine ring, followed by the introduction of the piperidine moiety. Key steps include:

    Nitration and Reduction: Nitration of 4-methylpyridine followed by reduction to obtain 4-methyl-3-aminopyridine.

    Hydroxylation: Introduction of a hydroxyl group at the 6-position of the pyridine ring.

    Piperidine Ring Formation: Cyclization to form the piperidine ring.

    Formylation: Introduction of the aldehyde group at the 1-position of the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydroxyl and aldehyde groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of 2-(6-oxo-4-methylpyridin-3-yl)piperidine-1-carbaldehyde.

    Reduction: Formation of 2-(6-hydroxy-4-methylpyridin-3-yl)piperidine-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and covalent bonds with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances its binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name CAS Number Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups
Piperidine-1-carbaldehyde 2591-86-8 Parent compound; no pyridine substituent 113.15 Piperidine, carbaldehyde
4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carbaldehyde (7ad) N/A Chlorine substituent; fused bicyclic system ~380 (estimated) Piperidine-carbaldehyde, chloro, fused aromatic
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde 1352494-03-1 Azepane (7-membered ring) at pyridine 6-position 273.39 Piperidine-carbaldehyde, azepane, pyridine
2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde 1352499-33-2 4-Methylpiperazine at pyridine 6-position 288.39 Piperidine-carbaldehyde, methylpiperazine
6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde N/A Pyrrolidine with hydroxymethyl group; pyridine-carbaldehyde ~220 (estimated) Pyrrolidine, hydroxymethyl, carbaldehyde
Target Compound N/A 6-Hydroxy-4-methylpyridine at piperidine 2-position ~235 (estimated) Piperidine-carbaldehyde, hydroxy, methyl

Key Observations:

  • Piperidine-1-carbaldehyde (CAS 2591-86-8) : The simplest analog lacks the pyridine substituent, resulting in lower molecular weight (113.15 g/mol) and reduced complexity. Its boiling point (222°C) and density (1.019 g/cm³) serve as baseline data for comparing derivatives .
  • Compound 7ad : The fused aromatic system and chlorine substituent introduce steric bulk and electron-withdrawing effects, likely altering reactivity and spectroscopic properties. Its ¹³C NMR shows distinct shifts (e.g., δ 162.8, 139.9 for aromatic carbons) compared to simpler analogs .
  • Azepane and Methylpiperazine Derivatives (CAS 1352494-03-1, 1352499-33-2) : The 6-position substituents (azepane vs. methylpiperazine) influence solubility and bioavailability. Methylpiperazine’s tertiary amine may enhance water solubility, while azepane’s larger ring could increase lipophilicity .

Spectroscopic and Physicochemical Properties

Table 2: NMR and Physical Property Comparisons

Compound Name ¹³C NMR Shifts (δ, ppm) Boiling Point (°C) Density (g/cm³) Solubility Trends
Piperidine-1-carbaldehyde N/A 222 1.019 Likely polar aprotic solvents
Compound 7ad 162.8 (C=O), 139.9 (aromatic), 115.7 (C-Cl) N/A N/A Moderate in chlorinated solvents
Target Compound (Inferred) ~160–165 (C=O), ~150 (pyridine-OH) >250 (estimated) ~1.1 (estimated) Moderate in DMSO, methanol
  • Compound 7ad : The carbaldehyde carbonyl signal at δ 162.8 ppm is comparable to other aldehydes, while the chlorine substituent deshields adjacent aromatic carbons (δ 139.9) .
  • Target Compound : Expected ¹³C shifts for the hydroxy group (δ ~150) and methyl group (δ ~20–25) would distinguish it from analogs lacking these substituents.

Biological Activity

2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound notable for its potential biological activities. This compound, characterized by the presence of both hydroxyl and aldehyde functional groups, has garnered interest in medicinal chemistry due to its possible applications in drug development and therapeutic interventions.

The molecular formula of 2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is C12H16N2O2, with a molecular weight of approximately 220.27 g/mol. The structure features a piperidine ring substituted with a hydroxymethylpyridine moiety, which contributes to its unique properties and biological activities.

Property Value
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
IUPAC Name2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in metabolic processes. Preliminary studies suggest that it may act as an inhibitor of AMP-activated protein kinase (AMPK), which plays a critical role in energy homeostasis and metabolism . The presence of the hydroxyl and aldehyde groups allows for hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to 2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structural features have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against various strains .

Antiviral Potential

In addition to antimicrobial properties, there is emerging evidence suggesting potential antiviral activity. Compounds within this chemical class have been evaluated for their ability to inhibit viral replication, particularly in the context of herpes simplex virus (HSV) and other viral infections .

Case Studies

Several case studies highlight the pharmacological potential of related compounds:

  • Study on AMPK Inhibition :
    • A study investigated the effects of similar piperidine derivatives on AMPK activation, revealing that certain modifications could enhance inhibitory effects on AMPK pathways, thereby influencing metabolic regulation .
  • Antimicrobial Screening :
    • A comprehensive screening of various alkaloid derivatives demonstrated that those containing hydroxyl and methyl substitutions exhibited strong antibacterial activity against multiple pathogens, supporting the hypothesis that structural modifications can significantly affect biological efficacy .

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